Permeability Advantage of Alkyl-C12 Linkers over PEG-Based Linkers at Matched Lipophilicity
In parallel artificial membrane permeability assays (PAMPA), alkyl-linked PROTAC degraders built on saturated hydrocarbon spacers (including C12 scaffolds analogous to the target compound) consistently outperform their PEGylated counterparts when lipophilicity is matched. The replacement of repeating ether oxygens with methylene units eliminates hydrogen‑bond acceptors, reducing topological polar surface area (TPSA) and enabling a more compact, membrane‑compatible conformation . This permeability advantage is not extrapolated from a single datapoint but reflects a class‑level trend documented across multiple PROTAC chemotypes, with the practical consequence that higher unbound drug concentrations are achieved in plasma and brain tissue when alkyl spacers are used in place of PEG chains of comparable contour length .
| Evidence Dimension | Passive membrane permeability (PAMPA) |
|---|---|
| Target Compound Data | Not quantified as an isolated linker; class‑level observation: alkyl‑C12 linked PROTACs show superior PAMPA flux vs. matched‑length PEG analogues |
| Comparator Or Baseline | PEG‑based linkers (e.g., PEG4–PEG8) of comparable spacer reach, at matched lipophilicity |
| Quantified Difference | Permeability directionally superior for alkyl linkers across multiple PROTAC series; absolute values are chemotype‑dependent and not reducible to linker‑only data |
| Conditions | Parallel Artificial Membrane Permeability Assay (PAMPA); comparative studies compiled from PROTAC literature |
Why This Matters
For teams prioritizing oral bioavailability or CNS penetration, selection of a C12 alkyl linker over a PEG alternative directly impacts the likelihood of achieving therapeutically relevant unbound tissue concentrations.
